Amoxapine

描述

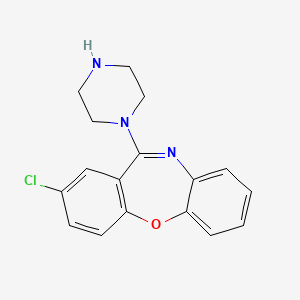

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDMFLQWFTERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022598 | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 [ug/mL] (The mean of the results at pH 7.4), 1.71e-01 g/L | |

| Record name | SID855963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14028-44-5 | |

| Record name | Amoxapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14028-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxapine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014028445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | amoxapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R63VQ857OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175-176, 175.5 °C | |

| Record name | Amoxapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Elucidation of Amoxapine S Pharmacological Actions

Monoamine Neurotransmitter Reuptake Inhibition Research

Amoxapine functions by inhibiting the reuptake of key monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission.

Research indicates that this compound is a potent inhibitor of the norepinephrine (B1679862) transporter (NET). Studies have determined its dissociation constant (Kd) for binding to the NET to be 16 nM nih.govwikipedia.org. This strong affinity for NET contributes significantly to its antidepressant activity by increasing synaptic norepinephrine levels.

Table 1: this compound's Affinity for Monoamine Transporters

| Transporter | Dissociation Constant (Kd) | Reference |

| Norepinephrine (NET) | 16 nM | nih.govwikipedia.org |

Table 1: this compound's Affinity for Monoamine Transporters (Continued)

| Transporter | Dissociation Constant (Kd) | Reference |

| Serotonin (B10506) (SERT) | 58 nM | nih.govwikipedia.org |

Receptor Binding Profile and Antagonism Studies

Beyond its reuptake inhibition, this compound possesses a heterogeneous receptor binding profile, acting as an antagonist at several key receptors, particularly those involved in dopaminergic signaling nih.govwikipedia.org.

A distinguishing feature of this compound, setting it apart from many other tricyclic antidepressants, is its ability to antagonize dopamine (B1211576) receptors. This action is thought to contribute to its efficacy in managing certain psychiatric symptoms wikipedia.orgciteab.com.

This compound exhibits significant binding affinity for the D2 dopamine receptor. Studies have reported a Kd value of 160 nM for its binding to the D2 receptor wikipedia.org. Positron Emission Tomography (PET) studies in healthy volunteers demonstrated that a dose of 150 mg/day of this compound resulted in 63% D2 receptor occupancy in the brain nih.gov. Furthermore, 7-hydroxythis compound (B25571), a major active metabolite of this compound, is recognized as a more potent dopamine receptor antagonist than the parent compound, contributing to its neuroleptic properties wikipedia.org.

Table 2: this compound's Affinity for Dopamine Receptors

| Receptor | Dissociation Constant (Kd) | Reference |

| D2 | 160 nM | wikipedia.org |

In addition to its D2 receptor antagonism, this compound also acts as an antagonist at D3 and D4 dopamine receptors wikipedia.orgwikipedia.orgciteab.com. The antagonism of these dopamine receptors, particularly D2 and D3, is a notable aspect of this compound's mechanism, aligning it with some antipsychotic medications and contributing to its unique dual action wikipedia.org.

Adrenergic Receptor Antagonism Research

Alpha-1 Adrenergic Receptor Antagonism

This compound functions as an antagonist at alpha-1 adrenergic receptors. uni.lu Research using human brain tissue has determined an equilibrium dissociation constant (KD) for this compound at the alpha-1 receptor to be 50 nM. In in vitro studies evaluating the displacement of [3H]prazosin from alpha-1 acid glycoprotein, this compound demonstrated a potency comparable to that of doxepin (B10761459) and trimazosin. This antagonism is associated with certain physiological effects. uni.lu

Table 1: this compound's Affinity for Alpha-1 Adrenergic Receptors

| Receptor Type | Ki / KD (nM) | Species/Tissue | Reference |

| Alpha-1 Adrenergic Receptor | 50 | Human |

Alpha-2A Adrenergic Receptor Antagonism

This compound also acts as an antagonist at alpha-2A adrenergic receptors. uni.lu However, its affinity for these receptors is considerably weaker compared to its alpha-1 antagonism. The reported Ki value for this compound at human alpha-2 adrenergic receptors is 2,600 nM. For comparison, mianserin, another antidepressant, exhibits a significantly higher potency at alpha-2 receptors with a KD of 73 nM.

Table 2: this compound's Affinity for Alpha-2A Adrenergic Receptors

| Receptor Type | Ki (nM) | Species/Tissue | Reference |

| Alpha-2 Adrenergic Receptor | 2,600 | Human |

Histamine (B1213489) H1 Receptor Antagonism

This compound is an antagonist at the histamine H1 receptor. uni.lu This interaction is generally considered one of the more potent receptor interactions for this class of compounds. Studies on human brain histamine H1 receptors have reported Ki values for this compound ranging from 7.9 to 25 nM. While antidepressants are known as potent H1 antagonists, their affinities for human receptors tend to be lower than those observed in animal tissue studies.

Table 3: this compound's Affinity for Histamine H1 Receptors

| Receptor Type | Ki (nM) | Species/Tissue | Reference |

| Histamine H1 Receptor | 7.9–25 | Human |

Muscarinic Acetylcholine (B1216132) Receptor Antagonism (M1)

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are the predominant class of acetylcholine receptors found in the brain. This compound exhibits weak, yet discernible, affinity for muscarinic acetylcholine (mACh) receptors, with a reported Ki value of 1,000 nM in human tissue. Specifically, this compound has been identified as a muscarinic acetylcholine receptor M1 antagonist. uni.lu The antimuscarinic potency of antidepressants is often correlated with the occurrence of anticholinergic effects. uni.lu

Table 4: this compound's Affinity for Muscarinic Acetylcholine Receptors

| Receptor Type | Ki (nM) | Species/Tissue | Reference |

| Muscarinic Acetylcholine Receptor (M1) | 1,000 | Human |

Modulation of Other Neurotransmitter Systems and Ion Channels

Beyond its interactions with adrenergic, histamine, and muscarinic receptors, this compound also modulates other neurotransmitter systems, notably through its effects on glycine (B1666218) transporters. wikipedia.org

Glycine Transporter Inhibition (GLYT1b, GLYT2a)

This compound is recognized as a potent inhibitor of glycine transporters, specifically GLYT1b and GLYT2a. wikipedia.org Research indicates a selective inhibition of the GLYT2a isoform by this compound, demonstrating approximately a 10-fold greater efficiency in inhibiting GLYT2a compared to GLYT1b. The half-maximal inhibitory concentration (IC50) for this compound against GLYT2a is reported as 92 µM.

Kinetic analyses of GLYT2a-mediated glycine uptake reveal that this compound functions as a competitive inhibitor with respect to both glycine and chloride. Furthermore, it acts as a mixed-type inhibitor when considering sodium. A kinetic model developed to explain these findings suggests that the simultaneous binding of this compound and either glycine or chloride to the GLYT2a transporter is not possible. This observation may be attributed to a complete or partial overlap between the binding sites of this compound, glycine, and chloride, or to conformational changes in the transporter induced by inhibitor binding that prevent the binding of chloride or glycine.

Table 5: this compound's Inhibition of Glycine Transporters

| Transporter Subtype | IC50 (µM) | Selectivity (vs. GLYT1b) | Reference |

| GLYT2a | 92 | ~10-fold more efficient | |

| GLYT1b | Higher | - |

Delta-Opioid Receptor Activation

This compound has been demonstrated to activate delta-opioid receptors in human frontal cortex through in vitro studies. Opioid receptors, including the delta subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). The activation of GPCRs by an agonist, such as this compound, initiates a cascade of intracellular events. This process involves conformational changes in the receptor, leading to the dissociation and activation of a receptor-specific heterotrimeric G protein into its Gα and Gβγ subunits. These dissociated subunits are then capable of activating or inhibiting various downstream effector molecules, including enzymes like nucleotide cyclases and phospholipases, and kinases, thereby modulating diverse cellular functions. Furthermore, the interaction of tricyclic antidepressants with the opioidergic system, potentially through modification of opioid receptor densities in different brain structures, has been suggested. Research indicates that delta-opioid receptors play a crucial role in the therapeutic efficacy of tricyclic antidepressants in treating neuropathic allodynia.

Voltage-Gated K+ Channel Inhibition

This compound has been shown to inhibit several types of potassium (K+) channels, specifically including voltage-gated K+ channels. A notable target is the human ether-a-go-go-related gene (hERG) potassium channel (Kv11.1), which is vital for cardiac repolarization. Studies have revealed that this compound acutely blocks hERG currents in Xenopus laevis oocytes and HEK 293 cells in a concentration-dependent manner.

Table 1: Acute Inhibition of hERG Channels by this compound

| Cell System | IC50 (µM) |

| Xenopus oocytes | 21.6 |

| HEK 293 cells | 5.1 |

This blockade primarily occurs when the channels are in their open and inactivated states, with a observed reduction in inhibition at more positive membrane potentials. Structural analysis suggests that this compound binds within the channel pore, as mutations at residues Y652 and F656 significantly attenuate the hERG blockade. Beyond acute inhibition, this compound also leads to a chronic reduction in the trafficking of hERG protein to the cell surface membrane, with an IC50 of 15.3 µM.

In addition to hERG, this compound has been reported to exert a blocking action on Kv2.1 channels in cortical neurons. This inhibition of voltage-gated K+ channels can lead to a prolongation of the action potential duration, thereby influencing neuronal excitability.

G Protein-Activated Inwardly Rectifying K+ (GIRK) Channel Inhibition

This compound also acts as an inhibitor of G protein-activated inwardly rectifying K+ (GIRK) channels. These channels, also known as Kir3 channels, are widely expressed in the brain and play a significant role in regulating neuronal excitability and heart rate. GIRK channels are activated following the stimulation of G protein-coupled receptors (GPCRs), where the Gβγ subunit released from the G protein α subunit directly gates the channel.

Research using the Xenopus oocyte expression assay has demonstrated that this compound effectively inhibits both brain-type GIRK1/2 channels and cardiac-type GIRK1/4 channels. This inhibitory effect is concentration-dependent and occurs at micromolar concentrations (5–67 µM), a range that is consistent with brain concentrations of the drug during therapeutic treatment.

Table 2: Inhibition of GIRK Channels by this compound (at 100 µM)

| GIRK Channel Subunit Composition | Percentage Inhibition (Mean ± SEM) |

| GIRK1/2 | 45.6 ± 4.4% |

| GIRK1/4 | 27.6 ± 4.0% |

The inhibition of GIRK channels by antidepressants, including this compound, is considered a potential contributing factor to some of their therapeutic effects as well as certain adverse effects, such as seizures and sinus tachycardia.

Pharmacokinetic Profile and Metabolite Disposition Research

Absorption Kinetics and Plasma Concentration Studies

Amoxapine is characterized by rapid and nearly complete absorption from the gastrointestinal tract following oral administration. Peak plasma concentrations of the parent drug typically occur within 1 to 2 hours after a single oral dose. drugbank.comfda.govmims.comdrugs.comnih.gov

Table 1: this compound Absorption Kinetics

| Parameter | Value | Citation |

| Absorption | Rapid and almost complete | drugbank.comfda.govdrugs.com |

| Time to Peak Plasma Conc. (Tmax) | 1-2 hours (this compound) | drugbank.comdrugs.comnih.gov |

| Time to Peak Plasma Conc. (Tmax) | Approximately 90 minutes (this compound) | nih.govfda.govmims.comncats.io |

Plasma Protein Binding Characteristics

In vitro studies have consistently demonstrated that this compound exhibits high plasma protein binding, with approximately 90% of the drug binding to human plasma proteins. drugbank.comnih.govfda.govmims.comnih.govnih.govglowm.com This extensive binding influences its distribution and availability at target sites.

Table 2: this compound Plasma Protein Binding

| Parameter | Value | Citation |

| Plasma Protein Binding | ~90% | drugbank.comnih.govfda.govmims.comnih.govnih.govglowm.com |

Hepatic Biotransformation Pathways

This compound is almost completely metabolized in the liver. This extensive hepatic biotransformation is a key determinant of its pharmacokinetic profile and the generation of its pharmacologically active metabolites. drugbank.comfda.govmims.com The primary route of elimination for this compound and its metabolites is through urine, predominantly as conjugated metabolites, with a minor fraction excreted in feces. drugbank.comdrugs.com

The metabolism of this compound in the liver primarily involves the cytochrome P450 (CYP) enzyme system. CYP2D6 plays a significant role in the hepatic metabolism of this compound, leading to the formation of its active metabolites, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638). nih.govdrugs.com Research indicates that 7-hydroxythis compound is formed via CYP2D6, while 8-hydroxythis compound is metabolized via CYP1A2. researchgate.netnih.govresearchgate.net Individuals who are poor metabolizers of CYP2D6 may exhibit higher plasma concentrations of tricyclic antidepressants, including this compound. nih.govdrugs.compharmgkb.org While this compound itself can inhibit CYP2D6 and CYP3A4, the calculated Ki values are generally higher than typical therapeutic plasma concentrations. nii.ac.jp

Table 3: Primary Cytochrome P450 Enzymes in this compound Metabolism

| Enzyme | Metabolite Formed | Citation |

| CYP2D6 | 7-Hydroxythis compound | nih.govdrugs.comresearchgate.netnih.govresearchgate.net |

| CYP1A2 | 8-Hydroxythis compound | researchgate.netnih.govresearchgate.netresearchgate.net |

Table 4: Major Metabolites of this compound

| Metabolite | Classification | Citation |

| 8-Hydroxythis compound | Major Metabolite | drugbank.comnih.govwikipedia.orgmims.comnih.gov |

| 7-Hydroxythis compound | Minor Metabolite | drugbank.comnih.govwikipedia.orgmims.comnih.gov |

8-Hydroxythis compound is the major active metabolite of this compound, formed through hepatic biotransformation, primarily involving CYP1A2. drugbank.comnih.govwikipedia.orgmims.comnih.govresearchgate.netnih.govresearchgate.net This metabolite has a significantly longer biological half-life compared to the parent compound, approximately 30 hours, while this compound itself has a half-life of about 8 to 10 hours. drugbank.comnih.govwikipedia.orgfda.govmims.comncats.iowikipedia.orgnih.govinvivochem.cn 8-Hydroxythis compound acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), exhibiting similar norepinephrine (B1679862) reuptake inhibition but more potent serotonin (B10506) reuptake inhibition than this compound. wikipedia.orgpsychiatryonline.org This metabolite is responsible for a significant portion of the active drug in the body after oral administration and contributes to the antidepressant activity. psychiatryonline.org

Table 5: 8-Hydroxythis compound Characteristics

| Characteristic | Value | Citation |

| Formation Pathway | Hepatic, primarily via CYP1A2 | researchgate.netnih.govresearchgate.net |

| Biological Half-Life | ~30 hours | drugbank.comnih.govwikipedia.orgfda.govmims.comncats.iowikipedia.orgnih.govinvivochem.cn |

| Pharmacological Activity | SNRI (more serotonin reuptake inhibition) | wikipedia.orgpsychiatryonline.org |

7-Hydroxythis compound is a minor, yet pharmacologically active, metabolite of this compound. drugbank.comnih.govwikipedia.orgpatsnap.commims.comnih.govnih.gov Its formation is primarily mediated by the CYP2D6 enzyme. nih.govdrugs.comresearchgate.netnih.govresearchgate.net This metabolite is notable for its significant dopamine (B1211576) receptor blocking activity, particularly at D2 and D4 receptors. nih.govwikipedia.orgpatsnap.comresearchgate.netwikipedia.orgnih.govpsychiatrist.commedscape.com This dopamine receptor antagonism contributes to this compound's unique neuroleptic properties, differentiating it from other tricyclic antidepressants. wikipedia.orgwikipedia.orgnih.govpsychiatrist.commedscape.com The elimination half-life of 7-hydroxythis compound is approximately 6.5 hours. drugbank.comnih.govwikipedia.org

Table 6: 7-Hydroxythis compound Characteristics

| Characteristic | Value | Citation |

| Formation Pathway | Hepatic, primarily via CYP2D6 | nih.govdrugs.comresearchgate.netnih.govresearchgate.net |

| Elimination Half-Life | ~6.5 hours | drugbank.comnih.govwikipedia.org |

| Receptor Affinity | Dopamine D2 and D4 receptors | nih.govwikipedia.orgpatsnap.comresearchgate.netwikipedia.orgpsychiatrist.commedscape.com |

| Activity | Dopamine receptor antagonist, contributes to neuroleptic activity | wikipedia.orgwikipedia.orgnih.govpsychiatrist.commedscape.com |

Formation and Pharmacological Activity of Major Metabolites

Elimination and Excretion Routes

This compound is almost entirely metabolized in the liver, primarily yielding two main metabolites: 8-hydroxythis compound, which is the major metabolite, and 7-hydroxythis compound, a minor metabolite drugbank.comnih.govdrugs.com. Both of these metabolites are pharmacologically inactive drugbank.com. The metabolism of this compound is predominantly mediated by the CYP2D6 enzyme nih.govdrugs.com.

The elimination of this compound and its metabolites occurs through both renal and fecal routes. A significant portion of a single orally administered dose, specifically 60-69%, is excreted in the urine, predominantly as conjugated metabolites drugbank.comdrugs.comnih.gov. A smaller fraction, ranging from 7-18% of the dose, is eliminated in the feces, mainly as unconjugated metabolites drugbank.comdrugs.comnih.gov. Less than 5% of the administered dose is excreted unchanged in the urine drugbank.comdrugs.comnih.gov. The kidney serves as the primary route for drug elimination from the body nih.govfda.govwikidoc.org.

The half-life of this compound in serum is approximately 8 hours drugbank.comnih.govdrugs.comnih.govfda.govwikidoc.orgnih.govmims.com. In contrast, its major metabolite, 8-hydroxythis compound, has a considerably longer half-life of about 30 hours drugbank.comnih.govdrugs.comfda.govwikidoc.orgnih.govmims.com. The minor metabolite, 7-hydroxythis compound, has a half-life of approximately 6.5 hours drugbank.comdrugs.commims.comwikipedia.org.

Table 1: this compound and Metabolite Half-Lives

| Compound | Half-Life (hours) |

| This compound | 8 drugbank.comnih.govdrugs.comnih.govfda.govwikidoc.orgnih.govmims.com |

| 8-hydroxythis compound | 30 drugbank.comnih.govdrugs.comfda.govwikidoc.orgnih.govmims.com |

| 7-hydroxythis compound | 6.5 drugbank.comdrugs.commims.comwikipedia.org |

Table 2: this compound Excretion Routes

| Excretion Route | Percentage of Oral Dose | Primary Form |

| Urine | 60-69% drugbank.comdrugs.comnih.gov | Conjugated metabolites drugbank.comdrugs.comnih.gov |

| Feces | 7-18% drugbank.comdrugs.comnih.gov | Unconjugated metabolites drugbank.comdrugs.comnih.gov |

| Urine (unchanged) | <5% drugbank.comdrugs.comnih.gov | Unchanged drug |

Comparative Pharmacokinetics of Novel Formulations

This compound faces challenges regarding its oral bioavailability and solubility, largely due to significant first-pass metabolism nih.govfrontiersin.orgnih.gov. To overcome these limitations and enhance its therapeutic efficacy, novel drug delivery systems have been investigated. Solid Lipid Nanoparticles (SLNs) have emerged as a promising approach to improve the pharmacokinetic profile of this compound, particularly for targeted brain delivery nih.govfrontiersin.orgnih.gov.

Enhanced Brain Delivery via Solid Lipid Nanoparticles (SLNs)

Research has demonstrated that encapsulating this compound within Solid Lipid Nanoparticles (AMX-SLNs) significantly enhances its delivery to the brain. A study conducted in Wistar rats showed that AMX-SLNs achieved a brain concentration more than 5.8 times higher compared to the administration of pure this compound nih.govfrontiersin.orgnih.govresearchgate.netacs.org. This enhanced brain delivery suggests that SLNs serve as an effective transport vehicle for increasing the distribution of poorly soluble drugs in the brain frontiersin.orgnih.gov.

Detailed pharmacokinetic parameters from the brain study highlight the superior performance of AMX-SLNs. For pure this compound, the maximum brain concentration (Cmax) was 1.03 ± 0.40 ng/5 mg of brain tissue, the time to reach maximum concentration (Tmax) was 0.83 ± 0.28 hours, and the half-life (t1/2) in the brain was 0.4 ± 0.29 hours acs.org. In contrast, AMX-SLNs exhibited a Cmax of 5.8 ± 2.34 ng/5 mg of brain tissue, a Tmax of 0.5 ± 0.23 hours, and a significantly extended half-life of 2.89 ± 0.1 hours in the brain acs.org. These findings underscore the potential of SLN formulations to optimize the pharmacokinetic properties of this compound for central nervous system applications acs.org.

The formulated AMX-SLNs were characterized by a mean particle size of 151.5 ± 7.02 nm, an entrapment efficiency of 85.8 ± 3.42%, and a loading efficiency of 4.5 ± 0.45% nih.govresearchgate.netacs.org. Furthermore, the solubility of this compound was increased by approximately 2.67 times when formulated into SLNs nih.govresearchgate.netacs.org.

Table 3: Comparative Pharmacokinetic Parameters of Pure this compound vs. AMX-SLNs (in Wistar Rats)

| Parameter | Pure this compound (Mean ± SD) | AMX-SLNs (Mean ± SD) | Fold Enhancement (AMX-SLNs vs. Pure Drug) |

| Oral Bioavailability | N/A | N/A | 1.6 times nih.govfrontiersin.orgnih.govresearchgate.netacs.org |

| Peak Plasma Concentration (ng/mL) | 617.4 ± 137.4 nih.govresearchgate.netacs.org | 1043.5 ± 150.2 nih.govresearchgate.netacs.org | - |

| Brain Concentration (times higher) | 1 | >5.8 nih.govfrontiersin.orgnih.govresearchgate.netacs.org | >5.8 nih.govfrontiersin.orgnih.govresearchgate.netacs.org |

| Brain Cmax (ng/5 mg brain tissue) | 1.03 ± 0.40 acs.org | 5.8 ± 2.34 acs.org | - |

| Brain Tmax (hours) | 0.83 ± 0.28 acs.org | 0.5 ± 0.23 acs.org | - |

| Brain Half-life (hours) | 0.4 ± 0.29 acs.org | 2.89 ± 0.1 acs.org | - |

Table 4: Characteristics of this compound Solid Lipid Nanoparticles (AMX-SLNs)

| Characteristic | Value (Mean ± SD) |

| Particle Size | 151.5 ± 7.02 nm nih.govresearchgate.netacs.org |

| Entrapment Efficiency | 85.8 ± 3.42% nih.govresearchgate.netacs.org |

| Loading Efficiency | 4.5 ± 0.45% nih.govresearchgate.netacs.org |

| Solubility Increase | ~2.67 times nih.govresearchgate.netacs.org |

Research on Therapeutic Efficacy and Underlying Mechanisms in Clinical Populations

Major Depressive Disorder Research

Amoxapine has been the subject of numerous studies to determine its efficacy and speed of therapeutic action in comparison to other established antidepressants, particularly the tricyclic antidepressants (TCAs) amitriptyline (B1667244) and imipramine (B1671792). Double-blind controlled studies have consistently shown that this compound's efficacy is comparable to that of both amitriptyline and imipramine for the treatment of major depressive disorder. nih.gov

In a double-blind study involving 61 moderately to severely depressed outpatients, this compound was found to be as effective as amitriptyline over a four-week treatment period. nih.gov Similarly, a trial with 37 hospitalized depressed patients found this compound and amitriptyline to have approximately equal efficacy. nih.gov Another comparative study also concluded that both drugs were effective antidepressants with no significant difference observed between the two treatments. unimelb.edu.au

A key finding in some studies is the potentially faster onset of action with this compound. nih.govyoutube.com One double-blind study noted an earlier onset of action for this compound compared to amitriptyline. nih.gov Other reviews suggest a possibly somewhat faster improvement in selected symptoms of depression with this compound when compared to standard TCAs. nih.gov However, another study comparing it with amitriptyline found little difference in the speed of action. nih.gov While often compared to other TCAs, direct, detailed comparative efficacy studies with selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) are less prominent in the available literature. Tricyclic antidepressants as a class, including this compound and amitriptyline, work by preventing the reuptake of norepinephrine (B1679862) and serotonin, thereby increasing their availability in the brain to regulate mood. helloklarity.com

| Study Characteristic | Study 1 (J Clin Psychiatry, 1978) | Study 2 (N Z Med J, 1982) | Study 3 (University of Melbourne) |

|---|---|---|---|

| Primary Outcome | This compound as effective as amitriptyline | Approximately equal efficacy | Both drugs were effective; no significant difference |

| Onset of Action | Earlier onset of action for this compound | Little difference in speed of action | Not specified |

| Patient Population | 61 moderately to severely depressed outpatients | 37 depressed inpatients | 16 depressed patients |

This compound is indicated for the relief of symptoms in endogenous and psychotic depressions. drugs.com Its efficacy in this specific, severe form of depression is a notable aspect of its therapeutic profile. mypsychiatrist.com Psychotic depression is often less responsive to treatment with tricyclic antidepressants alone, but shows a better response to a combination of tricyclic antidepressants and antipsychotics. nih.gov

This compound's chemical structure, being a derivative of the antipsychotic loxapine, provides it with both antidepressant and antipsychotic properties. nih.govnih.gov This dual mechanism is believed to account for its effectiveness in treating psychotic depression. The mechanism involves not only increasing levels of norepinephrine and serotonin but also blocking dopamine (B1211576) receptors. drugs.commypsychiatrist.com A pilot study of six patients with psychotic depression showed that two improved dramatically within the first week of treatment. nih.gov Another report detailed the favorable outcomes of four patients with psychotic depression treated with this compound. nih.gov The elevation of serum prolactin observed in some patients during treatment suggests that postsynaptic dopamine blockade occurs, which may contribute to its efficacy in this condition. nih.gov

Schizophrenia and Psychotic Symptoms Research

Although marketed as an antidepressant, this compound's pharmacological profile shows significant overlap with atypical antipsychotics. nih.govnih.gov Its mechanism of action includes dopamine receptor blockade, a key feature of antipsychotic medications. drugs.com Specifically, this compound demonstrates affinity for both serotonin 5-HT2 and dopamine D2 receptors, a characteristic shared with many atypical antipsychotics. nih.govnih.gov This receptor binding profile has led researchers to investigate its potential as a primary treatment for schizophrenia. nih.govnih.gov

Pre-clinical models and clinical studies support the notion that this compound possesses atypical antipsychotic properties. nih.govnih.gov A prospective, open-label 6-week study involving patients with schizophrenia found that this compound was well-tolerated and demonstrated significant clinical improvements, lending support to the preclinical suggestions of it being an atypical antipsychotic. nih.gov Its unique pharmacological profile, which includes actions on various neurotransmitter systems and ion channels, may be relevant to its therapeutic activity. nih.gov

Research has shown that this compound can be effective in treating both the positive and negative symptoms of schizophrenia. nih.govnih.gov In a 6-week open-label study, patients treated with this compound showed significant improvement in both positive and negative symptoms (p<0.001). nih.gov This is a crucial finding, as many older, "typical" antipsychotics are more effective for positive symptoms (like hallucinations and delusions) but have a limited impact on negative symptoms (such as emotional withdrawal and lack of motivation). ejmanager.com

The ability of this compound to improve negative symptoms is a characteristic often associated with "atypical" antipsychotics. nih.govejmanager.com Case reports have also highlighted the improvement of both positive and negative symptoms in patients with schizophrenia following the addition of this compound to their treatment regimen. nih.govdrugbank.com

Direct comparative studies have been conducted to evaluate this compound's efficacy against established antipsychotics like risperidone (B510) and haloperidol (B65202).

In a 6-week, double-blind trial comparing this compound with risperidone in acutely psychotic patients with schizophrenia, both treatments showed equivalent improvement in positive, negative, and depressive symptoms. nih.govresearchgate.net A total of 39 patients completed the trial, with the this compound group showing comparable symptom reduction to the risperidone group. nih.gov

Another double-blind study compared this compound to haloperidol over 6 weeks in 54 patients with schizophrenia. nih.gov Both treatment groups demonstrated significant improvement in positive symptoms and total scores on the Positive and Negative Syndrome Scale (PANSS), with no significant differences between the two drugs. nih.gov Notably, the this compound group also showed significant improvement in negative symptoms. nih.gov These studies suggest that this compound's antipsychotic efficacy is comparable to that of both an atypical antipsychotic (risperidone) and a typical antipsychotic (haloperidol). nih.govnih.gov

| Comparator | Study Design | Key Efficacy Findings | Impact on Negative Symptoms |

|---|---|---|---|

| Risperidone | 6-week, double-blind, randomized trial | Equivalent improvement in positive, negative, and depressive symptoms nih.govresearchgate.net | Improvement equivalent to risperidone nih.gov |

| Haloperidol | 6-week, double-blind study | Significant improvement in positive symptoms and total PANSS scores, with no significant difference between groups nih.gov | Significant improvement seen in the this compound group nih.gov |

Research on Other Potential Therapeutic Applications

This compound, a dibenzoxazepine (B10770217) derivative, has been the subject of research for therapeutic applications beyond its primary indication for depression. drugbank.com Investigations have explored its efficacy in managing other conditions, notably anxiety disorders and neuropathic pain. These potential applications are primarily linked to its complex pharmacodynamic profile, which includes the modulation of several key neurotransmitter systems. patsnap.compatsnap.com

Anxiety Disorder Management

Clinical observations and studies suggest that this compound may be effective in managing anxiety, particularly when it is comorbid with depression. drugs.comgoodrx.com A significant pragmatic study involving 752 depressed outpatients found that 60% of the participants also met the criteria for Generalized Anxiety Disorder. nih.gov In this population, treatment with this compound resulted in a 65% improvement on the Montgomery-Åsberg Depression Rating Scale (MADRS) after one month, with the presence of anxiety being a predictor of a good response. nih.gov Furthermore, as of 2024, there are active clinical trials investigating the potential of this compound for Generalized Anxiety Disorder. withpower.com

The underlying mechanism for this compound's anxiolytic effects is thought to be multifactorial, stemming from its influence on several neurotransmitter systems. patsnap.com

Norepinephrine and Serotonin Reuptake Inhibition : this compound is a potent inhibitor of norepinephrine reuptake and a moderate inhibitor of serotonin reuptake. patsnap.comcambridge.orgcambridge.org By increasing the synaptic availability of these neurotransmitters, which are crucial for mood and emotion regulation, this compound may help alleviate anxiety symptoms. patsnap.comwebmd.com

Dopamine Receptor Antagonism : A distinguishing feature of this compound among tricyclic antidepressants is its activity as a dopamine D2 receptor antagonist. patsnap.compatsnap.com This action, shared with some antipsychotic medications, may contribute to its efficacy in depression accompanied by agitation and anxiety. drugs.comwithpower.com The active metabolites of this compound, 7-hydroxythis compound (B25571) and 8-hydroxythis compound (B25638), also possess dopamine D2 antagonist properties. cambridge.orgcambridge.org

Serotonin 5-HT2 Receptor Antagonism : this compound also acts as an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C. wikipedia.org Blockade of these receptors is a mechanism shared by some anxiolytic and atypical antipsychotic drugs and is believed to contribute to reductions in anxiety and agitation.

Table 1: Findings from a Pragmatic Study of this compound in Depressed Outpatients

| Parameter | Finding | Source |

|---|---|---|

| Study Population | 752 depressed outpatients. | nih.gov |

| Comorbidity | 60% of patients also qualified for Generalized Anxiety Disorder. | nih.gov |

| Outcome Measure | Montgomery-Åsberg Depression Rating Scale (MADRS). | nih.gov |

| Therapeutic Effect | 65% improvement on the MADRS after one month of treatment. | nih.gov |

| Predictors of Good Response | The presence of anxiety or retardation. | nih.gov |

Neuropathic Pain Studies

Research has highlighted the potential effectiveness of this compound in the management of neuropathic pain, and it is sometimes prescribed for this off-label use. cambridge.orgcambridge.orgnih.gov The therapeutic rationale for using this compound and other tricyclic antidepressants for chronic pain is based on their ability to modulate neurotransmitter pathways involved in pain perception.

The primary proposed mechanism for the analgesic effect of this compound in neuropathic pain involves the potentiation of descending inhibitory pain pathways in the central nervous system. nih.gov

Monoamine Reuptake Inhibition : this compound's potent inhibition of norepinephrine reuptake and, to a lesser extent, serotonin reuptake is considered key to its analgesic properties. cambridge.orgnih.gov Norepinephrine and serotonin are crucial neurotransmitters in the descending spinal pathways that suppress pain signals. By increasing the levels of these monoamines, this compound is thought to enhance the activity of these inhibitory pathways, thereby reducing the perception of pain. cambridge.orgcambridge.org

Table 2: this compound Receptor Binding Profile

| Receptor/Transporter | Action | Potential Therapeutic Relevance | Source |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Strong reuptake inhibitor | Antidepressant, Anxiolytic, Analgesic | cambridge.orgcambridge.org |

| Serotonin Transporter (SERT) | Moderate reuptake inhibitor | Antidepressant, Anxiolytic, Analgesic | drugbank.compatsnap.com |

| Dopamine D2 Receptor | Antagonist | Management of agitation; unique among TCAs | patsnap.compatsnap.com |

| Serotonin 5-HT2A/2C Receptors | Antagonist | Anxiolytic effects | wikipedia.org |

| Histamine (B1213489) H1 Receptor | Antagonist | Sedative properties | drugbank.com |

Investigation of Amoxapine Associated Adverse Effects and Toxicological Mechanisms

Metabolic and Cellular Toxicity Research

Disruption of Mitochondrial Energy Conservation and Lactic Acid Accumulation

Overdoses of amoxapine can lead to severe metabolic acidosis, brain damage, and in some cases, fatality nih.govnih.gov. Research indicates that this compound disrupts the reactions of membrane-associated multi-enzyme complexes, with mitochondrial energy conservation being among the primary systems affected nih.govnih.gov.

Studies using Saccharomyces cerevisiae demonstrated that increasing concentrations of this compound resulted in decreased oxygen uptake and reduced cell survival nih.gov. In Chinese hamster ovary cells, lower this compound concentrations initially caused an increase in oxygen uptake and lactic acid output, while higher concentrations led to decreased oxygen uptake, cell death, and alterations in mitochondrial cristae configuration nih.gov. Cell death in these experimental models was attributed to interference with energy conservation processes nih.gov.

Further investigations revealed that this compound, at a concentration of 100 µg/ml, inhibited reactions involving significant portions of the electron transport chain in beef heart mitochondria nih.gov. Energy-linked reactions within submitochondrial particles were similarly inhibited nih.gov. Electron microscopy revealed structural disruptions within the mitochondria, including a change from an orthodox to a condensed conformation nih.gov. The accumulation of lactic acid observed in patients with this compound overdose is hypothesized to result from a loss of electron acceptor activity in affected tissues nih.gov. This aligns with the understanding that mitochondrial dysfunction, characterized by decreased glycolytic mechanisms and reduced pyruvate (B1213749) dehydrogenase (PDH) enzyme levels, can lead to increased cellular acidosis and elevated lactate (B86563) levels, indicative of anaerobic respiration explorationpub.comexplorationpub.com.

Membrane Disruption Mechanisms

This compound's toxicological profile includes effects on cellular membranes and associated proteins. The compound has been shown to disrupt reactions of membrane-associated enzyme complexes nih.gov. While some studies on isolated beating guinea-pig hearts suggested a membrane-stabilizing activity at certain concentrations, this effect alone does not fully account for the observed clinical pattern of overdose toxicity nih.gov.

More specifically, this compound has been found to cause a chronic reduction in the trafficking of hERG (human Ether-à-go-go-Related Gene, Kv11.1) potassium channels to the cell surface membrane researchgate.netnih.gov. This disruption in protein trafficking represents a significant membrane-related adverse effect. Additionally, this compound directly inhibits hERG current and can induce apoptosis in cells expressing hERG channels researchgate.netnih.gov.

Renal Complications Post-Overdose (e.g., Acute Tubular Necrosis, Rhabdomyolysis)

Acute renal failure is a documented complication following this compound overdose, frequently accompanied by seizures and evidence of rhabdomyolysis or myoglobinuria capes.gov.brnih.govnih.gov. Three primary mechanisms are proposed for the development of renal failure in these cases:

Acute Tubular Necrosis (ATN) Secondary to Non-Traumatic Rhabdomyolysis: Rhabdomyolysis involves the breakdown of muscle fibers and the release of intracellular components, notably myoglobin (B1173299), into the bloodstream capes.gov.brnih.govpopline.orgrevistanefrologia.org. When myoglobin levels exceed the renal tubules' reabsorptive capacity, it precipitates, forming hyaline casts revistanefrologia.org. This process, alongside the release of cytokines such as TNF-alpha, thromboxane (B8750289) A2, and endothelin, contributes to endothelial dysfunction and direct tissue damage within the kidneys revistanefrologia.org. Furthermore, iron released from myoglobin can participate in the Fenton reaction, generating nephrotoxic reactive oxygen species (ROS) that cause direct tubular injury revistanefrologia.org. Myoglobin also complexes with Tamm-Horsfall protein, leading to intratubular obstruction and oxidative damage revistanefrologia.org. The release of uric acid from damaged skeletal muscle also contributes to metabolic acidosis and urate crystal deposition, further obstructing renal tubules revistanefrologia.org. Seizures and prolonged coma, which can occur during this compound overdose, are significant contributors to atraumatic rhabdomyolysis and subsequent myoglobinuric renal failure nih.gov.

Hypotension-Induced Acute Tubular Necrosis: this compound overdose can lead to hypotension capes.gov.brnih.govglowm.com. Sustained hypotension results in decreased kidney blood flow and renal ischemia, activating the sympathetic nervous system and the Renin-Angiotensin-Aldosterone System (RAAS), which further exacerbates renal vasoconstriction revistanefrologia.org. This reduced perfusion can directly cause ATN.

Direct Nephrotoxic Reaction from this compound: A direct toxic effect of this compound or its metabolites on renal tissue is also considered a possible mechanism for renal failure capes.gov.brnih.govnih.gov.

Of 111 reported cases of this compound overdose to a manufacturer, acute renal failure occurred in 12, with seizures documented in seven of these patients and rhabdomyolysis or myoglobinuria in eight capes.gov.brnih.gov.

Induction of Hypomanic States in Bipolar Disorder

This compound has been observed to trigger hypomanic states in individuals with underlying bipolar disorder nih.govdrugs.comnih.gov. The phenomenon of mood switching, from depression to hypomania or mania, is a known concern with antidepressant treatments, particularly in patients with bipolar affective disorders cambridge.orgcambridge.org. While the precise mechanism for drug-induced mood switching remains a subject of ongoing discussion, several hypotheses have been advanced cambridge.orgcambridge.org. One proposed mechanism suggests that acute withdrawal following chronic antidepressant administration, which can lead to receptor subsensitivity, might result in a rebound hypersensitivity state, manifesting as hypomania or mania cambridge.org. The risk of such a mood switch is notably higher in bipolar patients compared to unipolar patients when treated with antidepressants cambridge.org. Genetic factors, such as polymorphisms in the 5HT transporter gene promoter (5HTTLPR) and the 5HT receptor 7 gene (HTR7), have been investigated but are currently not considered major determinants of mood state switching cambridge.org.

Urological Adverse Effects: Noradrenaline-Mediated Urethral Contraction and Painful Ejaculations

This compound has been shown to induce noradrenaline-mediated contraction of the urethra in animal models (guinea pigs and rats), leading to increased urethral resistance nih.govnih.gov. This effect contributes to urological adverse events. Furthermore, this compound use has been associated with instances of painful ejaculations nih.govnih.govresearchgate.netpsychiatryonline.org.

The mechanism underlying painful ejaculation is hypothesized to involve increased norepinephrine (B1679862) levels interfering with the coordinated contraction of smooth muscles researchgate.netpsychiatryonline.org. This compound, as a tricyclic antidepressant, potentiates the effect of noradrenaline at the synapse by inhibiting its active transport reuptake mechanism psychiatryonline.org. This potentiation of noradrenaline can disrupt the synchronized contractions of the smooth muscles within the internal genitalia, resulting in painful spasticity psychiatryonline.orgoup.com. Additionally, alpha receptor blockade, which can lead to incoordination of muscle contractions, may also play a role researchgate.net. The successful resolution of painful ejaculation with tamsulosin, an alpha-adrenergic receptor blocker that relaxes smooth muscle in the bladder neck and prostate, further supports the involvement of noradrenergic pathways in this adverse effect nih.govoup.com.

Angle-Closure Glaucoma Risk Mechanisms

This compound poses a risk for angle-closure glaucoma, particularly in individuals with anatomically narrow anterior chamber angles, due to its potential to induce pupillary dilation (mydriasis) nih.govdrugs.com. Pupillary dilation can precipitate acute angle-closure glaucoma (AACG) through two primary mechanisms:

Pupillary Block: This occurs when the pupillary margin of the iris makes contact with the anterior surface of the lens, impeding the flow of aqueous humor from the posterior chamber to the anterior chamber jocgp.comaao.org. This blockage creates a pressure gradient that causes the peripheral iris to bow forward, subsequently closing the iridocorneal angle jocgp.comaao.org. This mechanism is most common when the pupil is in a mid-dilated position jocgp.comaao.orgbiomedres.us.

Thickening of the Iris Base: Mydriasis can lead to a thickening of the iris base, which can cause adhesions and closure of the iridocorneal angle biomedres.us. this compound, like other tricyclic antidepressants, also exhibits anticholinergic properties by blocking muscarinic receptors, which can contribute to pupillary dilation and other effects such as blurred vision nih.govbiomedres.us.

Gastrointestinal Bleeding Risk Mechanisms

The risk or severity of gastrointestinal bleeding can be increased when this compound is co-administered with certain other medications, such as non-steroidal anti-inflammatory drugs (NSAIDs) like acemetacin, aceclofenac, mofebutazone, and acetylsalicylic acid, as well as anticoagulants like acenocoumarol (B605123) drugbank.comdrugbank.com.

While this compound's primary mechanism of action involves inhibiting the reuptake of norepinephrine and serotonin (B10506) and blocking dopamine (B1211576) receptors drugs.comnih.govdrugbank.com, the general mechanism for antidepressant-associated gastrointestinal bleeding is often linked to serotonin reuptake inhibition pharmacovigilance-iledefrance.frresearchgate.net. Serotonin plays a crucial role in hemostasis; it is taken up by platelets via serotonin transporters and released upon vascular injury, where it then binds to platelet 5-HT2A receptors, accelerating platelet aggregation and thrombus formation pharmacovigilance-iledefrance.fr. Antidepressants that inhibit serotonin reuptake can lead to reduced platelet aggregation pharmacovigilance-iledefrance.frresearchgate.net. Additionally, some antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), can increase gastric acidity, which may elevate the risk of ulcer formation and subsequent gastrointestinal bleeds pharmacovigilance-iledefrance.frresearchgate.net. Although this compound is primarily a norepinephrine reuptake inhibitor, tricyclic antidepressants as a class can have varying degrees of serotonin reuptake inhibition nih.gov, suggesting a potential contribution to this mechanism, especially in the presence of interacting medications.

Research on Amoxapine Drug Drug and Drug Gene Interactions

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the effects of co-administered drugs on the absorption, distribution, metabolism, and excretion of amoxapine, and vice versa.

The metabolism of this compound is heavily reliant on the cytochrome P450 (CYP) enzyme system, primarily CYP2D6. nih.govnih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic phenotypes, such as "poor metabolizers," who may experience higher than expected plasma concentrations of tricyclic antidepressants like this compound when given standard doses. nih.govrxlist.comdrugs.com This can result in a significant increase in the plasma area under the curve (AUC) of the TCA, potentially by as much as eightfold. rxlist.comdrugs.comclinpgx.org

Drugs that inhibit the activity of CYP2D6 can effectively convert "normal metabolizers" into "poor metabolizers," leading to a sudden increase in this compound plasma levels and potential toxicity. rxlist.comdrugs.com Therefore, co-administration of this compound with known inhibitors of CYP2D6 may necessitate lower doses of this compound. rxlist.comdrugs.com Conversely, when a CYP2D6 inhibitor is withdrawn from a patient's regimen, an increased dose of this compound might be required to maintain therapeutic effects. rxlist.comdrugs.com It is advisable to monitor TCA plasma levels when this compound is co-administered with a CYP2D6 inhibitor. rxlist.comdrugs.com

Examples of drugs that can inhibit CYP2D6 include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875), sertraline, and paroxetine, as well as other medications such as quinidine (B1679956) and cimetidine. drugs.comclinpgx.orgclinpgx.org The extent of the interaction with SSRIs depends on the specific SSRI and its inhibitory potency. drugs.comclinpgx.org

Interestingly, this compound itself is the N-desmethyl metabolite of the antipsychotic drug loxapine, a transformation primarily carried out by CYP3A4. nih.govtaylorandfrancis.com

Table 1: CYP450 Interactions with this compound

| Interacting Drug/Drug Class | Effect on this compound | Mechanism |

|---|---|---|

| CYP2D6 Inhibitors | ||

| Fluoxetine | Increased plasma concentration | Inhibition of CYP2D6 |

| Paroxetine | Increased plasma concentration | Inhibition of CYP2D6 |

| Bupropion | Increased plasma concentration | Inhibition of CYP2D6 |

| Duloxetine | Increased plasma concentration | Inhibition of CYP2D6 |

| Quinidine | Increased plasma concentration | Inhibition of CYP2D6 |

| Cimetidine | Increased plasma concentration | Inhibition of CYP2D6 |

| Phenothiazines | Increased plasma concentration | Inhibition of CYP2D6 |

| CYP Inducers | ||

| Rifampin | Decreased plasma concentration | Induction of CYP enzymes |

While the impact of other drugs on this compound concentrations is well-documented, this compound can also affect the plasma levels of co-administered medications. As a substrate for CYP2D6, this compound may competitively inhibit the metabolism of other drugs that are also metabolized by this enzyme.

For instance, the co-administration of tricyclic antidepressants with phenothiazines or haloperidol (B65202) may lead to increased plasma concentrations of the TCA. cambridge.org Additionally, this compound may interfere with the metabolism of Type 1C antiarrhythmics like propafenone (B51707) and flecainide, which are also CYP2D6 substrates. drugs.comclinpgx.org

Table 2: Effect of this compound on Co-administered Drugs

| Co-administered Drug | Potential Effect | Mechanism |

|---|---|---|

| Phenothiazines | Increased plasma concentrations of the TCA | Competition for CYP2D6 metabolism |

| Haloperidol | Increased plasma concentrations of the TCA | Competition for CYP2D6 metabolism |

| Propafenone | Altered metabolism and potential for increased plasma concentrations | Competition for CYP2D6 metabolism |

Pharmacodynamic Interaction Mechanisms

This compound can potentiate the effects of central nervous system (CNS) depressants. rxlist.comdrugs.comclinpgx.org This includes an enhanced response to alcohol and the effects of barbiturates and other CNS depressants. rxlist.comdrugs.comclinpgx.orgnih.gov The sedative effects of this compound are additive with other CNS depressants such as benzodiazepines, opioids, and sleeping medications. encyclopedia.compatsnap.com This can lead to increased drowsiness, confusion, and in severe cases, respiratory depression. patsnap.com

Table 3: Interactions with CNS Depressants

| CNS Depressant | Potential Effect of Co-administration with this compound |

|---|---|

| Alcohol | Enhanced CNS depression |

| Barbiturates | Enhanced CNS depression |

| Benzodiazepines | Increased sedation and risk of respiratory depression |

| Opioids | Increased sedation and risk of respiratory depression |

There is evidence to suggest that this compound may be associated with a risk of QTc interval prolongation. nih.gov This effect is a concern with many tricyclic antidepressants, which can block cardiac sodium channels and affect the delayed potassium rectifier current. psychiatry.org While clinically significant QTc prolongation with TCAs at therapeutic doses tends to occur in individuals with pre-existing cardiac disease or in cases of overdose, caution is still warranted. psychiatry.org

The mechanism behind this compound-induced QTc prolongation involves the inhibition of cardiac hERG (Kv11.1) potassium channels, which are crucial for cardiac repolarization. nih.gov Blockade of these channels can lead to a prolonged ventricular action potential, reflected as a lengthened QTc interval on an electrocardiogram (ECG). nih.govpsychdb.com This increases the risk of developing potentially fatal cardiac arrhythmias like Torsades de Pointes. psychdb.com The risk is heightened when this compound is taken with other medications known to prolong the QTc interval. medscape.com

This compound possesses anticholinergic properties, which can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention. nih.govdrugbank.compatsnap.com When this compound is co-administered with other drugs that also have anticholinergic effects, there is a risk of potentiating these effects, potentially leading to a more severe condition known as anticholinergic syndrome. drugs.comencyclopedia.com

Drugs with anticholinergic properties include antihistamines, some antipsychotics, and medications used for Parkinson's disease. encyclopedia.comwebmd.com The additive anticholinergic effects can increase the risk of serious complications such as paralytic ileus, a condition where muscle contractions that move food through the digestive system are temporarily paralyzed. rxlist.comdrugs.comcambridge.org

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine (B1216132) |

| Amitriptyline (B1667244) |

| Barbiturates |

| Benzodiazepines |

| Bupropion |

| Carbamazepine |

| Cimetidine |

| Clonidine |

| Desipramine |

| Dopamine (B1211576) |

| Duloxetine |

| Flecainide |

| Fluoxetine |

| Haloperidol |

| Imipramine (B1671792) |

| Loxapine |

| Norepinephrine (B1679862) |

| Nortriptyline |

| Paroxetine |

| Phenelzine |

| Phenobarbital |

| Propafenone |

| Protriptyline |

| Quinidine |

| Rifampin |

| Serotonin |

| Sertraline |

| Thioridazine |

| Tranylcypromine |

| Trazodone |

Alterations in Antihypertensive Effects

This compound, through its pharmacological actions, can interfere with the therapeutic effects of antihypertensive medications. This interaction is primarily due to its peripheral alpha-1 adrenergic blocking activity, which can potentiate the blood pressure-lowering effects of other drugs, leading to an increased risk of orthostatic hypotension and syncope. drugs.comwebmd.com Conversely, this compound can also diminish the efficacy of certain antihypertensive agents.

Clinical monitoring of blood pressure is recommended when this compound is co-administered with antihypertensive drugs or vasodilators. webmd.com Patients should be advised to rise slowly from a sitting or lying position to minimize the risk of dizziness and fainting. webmd.com

The following table summarizes the observed interactions between this compound and various antihypertensive drug classes.

| Antihypertensive Drug Class | Interacting Drug(s) | Nature of Interaction |

| Alpha-Blockers | Alfuzosin | This compound may increase the hypotensive activities of Alfuzosin. drugbank.com |

| Angiotensin II Receptor Blockers | Ambrisentan | This compound may decrease the antihypertensive activities of Ambrisentan. drugbank.com |

| Direct Renin Inhibitors | Aliskiren | This compound may decrease the antihypertensive activities of Aliskiren. drugbank.com |

| Adrenergic Neuron Blockers | Bretylium | This compound may decrease the antihypertensive activities of Bretylium. drugbank.com |

| Atypical Antipsychotics | Aripiprazole, Brexpiprazole | This compound may increase the orthostatic hypotensive, hypotensive, and antihypertensive activities of these drugs. drugbank.com |

Serotonin Syndrome Risk (e.g., with MAOIs, SSRIs, SNRIs)

A significant and potentially life-threatening risk associated with this compound is the development of serotonin syndrome. webmd.comnih.gov This condition arises from excessive serotonergic activity in the central nervous system. The risk is substantially elevated when this compound is used concurrently with other serotonergic agents, such as Monoamine Oxidase Inhibitors (MAOIs), Selective Serotonin Reuptake Inhibitors (SSRIs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). nih.govbsphs.org

The U.S. Food and Drug Administration (FDA) label for this compound explicitly contraindicates its concomitant use with MAOIs. clinpgx.org It is recommended to allow a minimum of 14 days to elapse between discontinuing an MAOI and initiating this compound, and vice versa, to avoid hyperpyretic crises, severe convulsions, and fatalities. bsphs.orgclinpgx.org

Serotonin syndrome is characterized by a triad (B1167595) of symptoms:

Mental status changes: Agitation, confusion, restlessness, delirium. nih.govbsphs.org

Autonomic hyperactivity: Hyperthermia, tachycardia, diaphoresis (sweating), hypertension. nih.govamegroups.org

Neuromuscular abnormalities: Tremor, muscle rigidity, myoclonus (muscle jerks), hyperreflexia. nih.gov

The interaction mechanisms that precipitate serotonin syndrome when combining this compound with other serotonergic drugs are summarized below.

| Interacting Drug Class | Interacting Drug(s) | Mechanism of Interaction | Clinical Recommendation |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Tranylcypromine, Isocarboxazid, Selegiline, Linezolid | MAOIs inhibit the breakdown of serotonin, while this compound (as a TCA) inhibits its reuptake. This dual action leads to a significant increase in synaptic serotonin levels. bsphs.org | Concomitant use is contraindicated. A washout period of at least 14 days is required when switching between these drug classes. bsphs.orgclinpgx.org |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline, Paroxetine | Both drug classes inhibit the reuptake of serotonin, leading to an additive effect on serotonin levels. bsphs.orgclinpgx.org | Caution is indicated in co-administration. Sufficient time must elapse when switching, with at least 5 weeks for fluoxetine due to its long half-life. clinpgx.org |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine, Duloxetine | Similar to SSRIs, SNRIs block serotonin reuptake, leading to an additive serotonergic effect when combined with this compound. nih.govbsphs.org | Concurrent use should be approached with caution and close monitoring for signs of serotonin syndrome. |

| Other Serotonergic Agents | Amantadine | The risk or severity of serotonin syndrome can be increased when this compound is combined with amantadine. drugbank.com | Monitor for symptoms of serotonin syndrome. |

Seizure Threshold Lowering Interactions

This compound, like other tricyclic antidepressants, is known to lower the seizure threshold, thereby increasing the risk of seizures. nih.gov This effect is a significant concern, particularly in patients with a history of epilepsy or seizure disorders, and in cases of overdose. nih.gov Research has indicated that this compound may be responsible for a disproportionate number of seizures resulting from cyclic antidepressant overdose, with one study noting seizure activity in 36.4% of this compound overdose cases compared to 4.3% for other cyclic antidepressants. nih.gov

The concurrent use of this compound with other medications that also lower the seizure threshold can have an additive effect, further increasing the risk. Therefore, caution is warranted when prescribing this compound to patients taking such medications.

The following table lists examples of drugs known to lower the seizure threshold, which may interact with this compound.

| Drug Class | Specific Drug(s) |

| Opioid Analgesics | Tramadol |

| Antipsychotics | Clozapine, Phenothiazines |

| Antibiotics | Penicillins, Cephalosporins, Imipenem |

| Antidepressants | Bupropion, Maprotiline |

| Anesthetics | Propofol |

| Bronchodilators | Theophylline |

Pharmacogenomic Research

CYP2D6 Genetic Polymorphisms and Clinical Implications

The metabolism of this compound is significantly influenced by the cytochrome P450 2D6 (CYP2D6) enzyme system. nih.gov The gene encoding for CYP2D6 is highly polymorphic, leading to considerable inter-individual variability in enzyme activity. This genetic variation results in different metabolizer phenotypes, which can have significant clinical implications for patients treated with this compound.

The FDA-approved label for this compound highlights that individuals who are "poor metabolizers" due to reduced CYP2D6 activity may have higher than expected plasma concentrations of tricyclic antidepressants when given standard doses. clinpgx.org This can lead to an increased risk of toxicity. Conversely, "ultrarapid metabolizers" may experience lower plasma concentrations, potentially leading to a lack of therapeutic efficacy.

The clinical implications of CYP2D6 polymorphisms on this compound therapy are outlined in the table below.

| CYP2D6 Phenotype | Genetic Variation | Prevalence (approximate) | Clinical Implications for this compound Therapy |

| Ultrarapid Metabolizer (UM) | Gene duplication leading to increased enzyme activity. | 1-2% of Caucasians | Increased metabolism of this compound, leading to lower plasma concentrations. This may result in a lack of therapeutic response at standard doses. |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles. | 70-80% of Caucasians | "Normal" metabolism of this compound. Standard dosing is generally appropriate. |

| Intermediate Metabolizer (IM) | One reduced-function allele and one non-functional allele, or two reduced-function alleles. | 10-15% of Caucasians | Reduced metabolism of this compound compared to EMs, leading to higher plasma concentrations. Increased risk of adverse effects. |

| Poor Metabolizer (PM) | Two non-functional alleles. | 7-10% of Caucasians | Significantly reduced or absent CYP2D6 activity, leading to substantially higher plasma concentrations of this compound. clinpgx.org High risk of dose-dependent toxicity and adverse effects. clinpgx.org |

Furthermore, co-administration of this compound with drugs that are potent inhibitors of CYP2D6 (such as certain SSRIs like fluoxetine and paroxetine, the antiarrhythmic quinidine, and the acid reducer cimetidine) can phenotypically convert an extensive metabolizer into a poor metabolizer. clinpgx.org This can lead to an abrupt increase in this compound plasma levels and potential toxicity. clinpgx.org Therefore, caution and potential dose adjustments are necessary when this compound is used concurrently with CYP2D6 inhibitors. clinpgx.org

Preclinical and in Vitro Methodologies in Amoxapine Research

Animal Models in Pharmacological Studies

Animal models, including mice, guinea pigs, and rats, have been instrumental in understanding the pharmacological effects of amoxapine.

Mice: Studies in mice have demonstrated the efficacy of this compound in reducing bacterial burdens in the lungs when used against Mycobacterium tuberculosis (Mtb) infection, with doses of 3 and 5 mg/kg showing significant reduction compared to vehicle-treated groups nih.govasm.orgresearchgate.net. This compound has also been investigated for its antidepressant effects in mice using the Water Wheel Test, where a dose of 10 mg/kg (intraperitoneal) administered daily for two weeks produced significant antidepressant activity comparable to fluoxetine (B1211875) ijmse.com. Research into drug-induced catalepsy in mice revealed that this compound can induce dose-dependent catalepsy drugbank.com. Furthermore, this compound has been explored in mouse models of irinotecan-induced delayed diarrhea, where oral administration at 1 mg/kg/day or 5 mg/kg/day successfully suppressed diarrhea and reduced tumor growth nih.govresearchgate.net. In the context of Alzheimer's disease research, this compound has been shown to reduce amyloid-beta production in mice by targeting the serotonin-6 (HTR-6, 5-HT-6) receptor nih.govresearchgate.net. Reproductive studies in mice have indicated embryotoxicity, stillbirths, and intrauterine deaths at doses 3 to 10 times the usual human dose taylorandfrancis.comfda.gov. Additionally, this compound treatment has been observed to induce hyperactivity in mice in locomotor activity assays mdpi.com.

Guinea Pigs: Isolated, beating guinea-pig hearts perfused with 5 µg/ml of this compound ceased beating after 13 minutes, suggesting an interference with energy conservation nih.gov. In vitro laboratory studies have also shown that this compound induces noradrenaline-mediated contraction of the urethra in guinea pigs, leading to elevated urethral resistance nih.gov. Biphasic effects on spike activity have been observed in perfused guinea pig hippocampal slices treated with this compound mdpi.com.

Rats: Rats have been utilized in pharmacokinetic studies, particularly for this compound-loaded solid lipid nanoparticles (SLNs). These studies demonstrated that SLNs enhanced the oral bioavailability of this compound by 1.6 times and increased its brain concentration by more than 5.8 times compared to the pure drug nih.govacs.orgresearchgate.net. This compound's electrophysiological effects on rat atrial tissue have also been investigated medchemexpress.com. Similar to mice, reproductive studies in rats have reported fetotoxic effects, including intrauterine death, decreased birth weight, and stillbirth, at oral doses 3 to 10 times higher than the human dose taylorandfrancis.comfda.gov. The disposition of this compound and its hydroxylated metabolites in different brain regions, cerebrospinal fluid (CSF), and plasma of rats has been examined using advanced analytical techniques researchgate.net. Furthermore, this compound has been observed to induce noradrenaline-mediated contraction of the urethra in rats nih.gov.

In Vitro Cellular and Biochemical Systems

In vitro methodologies provide controlled environments to dissect the molecular and cellular mechanisms of this compound.

Chinese Hamster Ovary (CHO) Cells: CHO cells have been employed to investigate whether this compound's effects involve general membrane disruption or more specific mitochondrial interference nih.gov. Research in CHO cells revealed an initial increase in oxygen uptake at this compound concentrations up to 10 µg/ml, followed by a decrease at higher concentrations nih.gov. At drug levels causing increased oxygen uptake, an increased lactic acid output was observed without overt toxicity nih.gov. However, at higher drug levels, decreased oxygen uptake was accompanied by cell death and a change in mitochondrial cristae configuration, attributed to interference with energy conservation nih.gov. CHO cells are widely recognized in biological and medical research for studies in genetics, toxicity screening, nutrition, and gene expression, and are frequently used as hosts for recombinant protein production wikipedia.orgcellculturedish.com. They also serve as a platform for modeling complex drug metabolization reactions in vitro mdpi.com.